molecular formula C18H25FN2O3S B4656780 1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE

1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE

Cat. No.: B4656780
M. Wt: 368.5 g/mol
InChI Key: GZCMPHGITFGGCE-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methanesulfonyl]-4-(piperidine-1-carbonyl)piperidine is a complex organic compound that features a fluorophenyl group, a methanesulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)methanesulfonyl]-4-(piperidine-1-carbonyl)piperidine typically involves multiple steps:

    Formation of the Fluorophenylmethanesulfonyl Intermediate: This step involves the reaction of 2-fluorobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

    Coupling with Piperidine: The intermediate is then reacted with piperidine-1-carbonyl chloride in the presence of a base like sodium hydride. This step is typically performed in an inert atmosphere to avoid moisture and oxygen interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methanesulfonyl]-4-(piperidine-1-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(2-Fluorophenyl)methanesulfonyl]-4-(piperidine-1-carbonyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methanesulfonyl]-4-(piperidine-1-carbonyl)piperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific enzymes or receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methanesulfonyl]-4-(piperidine-1-carbonyl)piperidine
  • 1-[(2-Bromophenyl)methanesulfonyl]-4-(piperidine-1-carbonyl)piperidine

Uniqueness

1-[(2-Fluorophenyl)methanesulfonyl]-4-(piperidine-1-carbonyl)piperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs.

Properties

IUPAC Name

[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3S/c19-17-7-3-2-6-16(17)14-25(23,24)21-12-8-15(9-13-21)18(22)20-10-4-1-5-11-20/h2-3,6-7,15H,1,4-5,8-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCMPHGITFGGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE
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1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE
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1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE
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1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE
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1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE

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